molecular formula C11H18ClN B13026502 (S)-1-(2,5-Dimethylphenyl)propan-1-amine hcl

(S)-1-(2,5-Dimethylphenyl)propan-1-amine hcl

Cat. No.: B13026502
M. Wt: 199.72 g/mol
InChI Key: KJIOSXQZANUDNX-MERQFXBCSA-N
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Description

(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a chiral center, making it an enantiomerically pure substance. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,5-dimethylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a reductive amination reaction with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing crystallization or chromatography techniques to obtain the pure enantiomer.

    Salt Formation: Converting the free base to its hydrochloride salt using gaseous hydrogen chloride or concentrated hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Employed as a chiral auxiliary or ligand in asymmetric synthesis.

    Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industries.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride: The enantiomer of the compound, with different pharmacological properties.

    1-(2,5-Dimethylphenyl)propan-1-amine: The free base form, without the hydrochloride salt.

    1-(2,5-Dimethylphenyl)ethanamine: A structurally similar compound with a shorter carbon chain.

Uniqueness

(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride is unique due to its chiral nature and specific pharmacological profile. The presence of the chiral center allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

(1S)-1-(2,5-dimethylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-7-8(2)5-6-9(10)3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1

InChI Key

KJIOSXQZANUDNX-MERQFXBCSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)C)C)N.Cl

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)C)N.Cl

Origin of Product

United States

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